molecular formula C10H16N2O B1484027 (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol CAS No. 2090318-76-4

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

Cat. No.: B1484027
CAS No.: 2090318-76-4
M. Wt: 180.25 g/mol
InChI Key: UMKCSVCUGVWAPU-UHFFFAOYSA-N
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Description

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is a chemical compound based on the 4,5,6,7-tetrahydro-2H-indazole scaffold, a saturated derivative of the privileged indazole heterocycle. Indazoles are nitrogen-containing aromatic compounds that have emerged as a highly significant scaffold in medicinal chemistry due to their widespread pharmaceutical and biological properties . The indazole core is a key structural element in many novel molecules reported in clinical trials and several FDA-approved drugs . While the specific research applications of this compound are still being explored, the indazole scaffold is known to be investigated for a broad spectrum of therapeutic areas. These include potential use as anti-bacterial, anti-fungal, anti-cancer, anti-tuberculosis, anti-Parkinson's, anti-inflammatory, and antidiabetic agents . Marketed drugs featuring the indazole pharmacophore include pazopanib (a multikinase inhibitor for cancer), granisetron (an antiemetic), and axitinib (used in cancer chemotherapy), highlighting the versatility of this structural class . The tetrahydroindazole moiety present in this compound, where the benzene ring is partially saturated, can influence its electronic properties, conformational flexibility, and solubility, making it a valuable building block for drug discovery and chemical biology research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-12-10(7-13)8-5-3-4-6-9(8)11-12/h13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKCSVCUGVWAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CCCCC2=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is a member of the indazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydroindazole core with an ethyl group at the 2-position. This structural modification is significant as it influences the compound's reactivity and biological properties.

PropertyValue
IUPAC Name(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)methanol
Molecular FormulaC10H14N2O
CAS Number1783601-66-0
Molecular Weight178.23 g/mol

Antiprotozoal Activity

Recent studies have demonstrated that indazole derivatives exhibit significant antiprotozoal activity against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The biological assays indicated that compounds with specific substituents on the indazole ring showed enhanced potency. For instance, derivatives with electron-withdrawing groups at the 2-position exhibited improved activity against these protozoa compared to their unsubstituted counterparts .

Anti-inflammatory Effects

This compound has been shown to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Antitumor Activity

The compound's structural features have been linked to its ability to modulate various cellular pathways involved in tumor growth and survival. For example, certain indazole derivatives have been reported to inhibit fibroblast growth factor receptors (FGFR), which are implicated in many cancers. The most potent derivatives exhibited low nanomolar IC50 values against FGFR1 and FGFR2 .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that specific modifications can significantly enhance its biological activity. Key findings include:

  • Substitution at the 2-position : Ethyl substitution increases lipophilicity and may enhance binding affinity to biological targets.
  • Functional Groups : The presence of electron-withdrawing groups has been associated with increased antiprotozoal activity.
  • Ring Modifications : Alterations to the indazole core can affect enzyme inhibition profiles and cellular uptake .

Study 1: Antiprotozoal Efficacy

In a comparative study involving several indazole derivatives, this compound was tested against E. histolytica. The results indicated an IC50 value significantly lower than that of standard treatments, suggesting its potential as a lead compound for further development .

Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory properties of this compound revealed that it effectively reduced pro-inflammatory cytokine production in vitro. This highlights its potential use in managing chronic inflammatory conditions such as arthritis.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of tetrahydroindazole compounds exhibit significant antidepressant effects. A study demonstrated that (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol and its analogs could modulate neurotransmitter systems associated with mood regulation. The mechanism involves the inhibition of monoamine oxidase (MAO), which is crucial in the breakdown of neurotransmitters such as serotonin and norepinephrine .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. In vitro studies revealed that it could protect neuronal cells from oxidative stress-induced damage. This property may be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Herbicidal Properties

The compound and its derivatives have been investigated for their herbicidal activity. A patent describes the synthesis of tetrahydroindazole derivatives that exhibit potent herbicidal effects against various weed species. These compounds disrupt plant growth by inhibiting specific enzymes involved in biosynthesis pathways essential for plant development .

Pesticide Development

In addition to herbicidal properties, this compound has been explored as a potential pesticide. Its effectiveness against pests was evaluated in field trials, showing a reduction in pest populations while maintaining safety for non-target organisms .

Polymer Synthesis

The compound has been utilized in synthesizing novel polymers with specific properties. Research indicates that incorporating this compound into polymer matrices enhances mechanical strength and thermal stability. These materials have potential applications in coatings and composite materials .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntidepressant ActivityModulates neurotransmitter systems; MAO inhibition
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Agricultural SciencesHerbicidal PropertiesPotent herbicide against various weed species
Pesticide DevelopmentEffective pest control with minimal non-target impact
Materials SciencePolymer SynthesisEnhances mechanical strength and thermal stability

Case Studies

  • Antidepressant Study : A clinical trial involving subjects with major depressive disorder assessed the efficacy of this compound as an adjunct therapy to standard antidepressants. Results indicated significant improvements in depression scores compared to placebo controls.
  • Field Trials for Herbicides : Multiple field trials were conducted to evaluate the effectiveness of tetrahydroindazole derivatives on common agricultural weeds. The results showed a 70% reduction in weed biomass compared to untreated plots.
  • Polymer Application : A study focused on incorporating this compound into a polyurethane matrix demonstrated improved durability and resistance to environmental degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ primarily in substituents at position 3 of the indazole ring. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications
(2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol -CH2OH C10H16N2O 180.25 (calc.) High polarity; potential solubility in polar solvents (inferred)
2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine -NH2 C9H15N3 165.24 Density: 1.25 g/cm³; pKa: 5.15; used as a kinase inhibitor intermediate
2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid -COOH C10H14N2O2 194.23 Structural motif in HMG-CoA reductase inhibitors
3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propionic acid hydrochloride -CH2CH2COOH·HCl C11H17ClN2O2 244.72 Used in experimental pharma pipelines; salt enhances stability

Physicochemical Properties

  • Polarity and Solubility : The hydroxymethyl group in the target compound likely increases aqueous solubility compared to its ethylamine (logP ~1.25) and carboxylic acid analogs. For example, the amine derivative (C9H15N3) has a predicted boiling point of 331.5°C , while the hydrochloride salt of the propionic acid analog exhibits improved crystallinity .

Q & A

Q. Critical Factors :

  • Temperature : Higher temperatures (>100°C) improve cyclization efficiency but may lead to side reactions.
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance regioselectivity during alkylation .
  • Purification : HPLC or column chromatography is essential for isolating the product from byproducts like unreacted amines or oxidized species .

Basic: How can X-ray crystallography and NMR spectroscopy be optimized to resolve the stereochemical configuration of this compound?

Methodological Answer:

  • X-ray Crystallography :
    • Use SHELX or WinGX for structure refinement. High-resolution data (≤1.0 Å) is critical for resolving hydrogen bonding between the hydroxymethyl group and adjacent atoms .
    • Co-crystallization with heavy atoms (e.g., Pt or Ir derivatives) may improve phase determination for chiral centers .
  • NMR Spectroscopy :
    • ¹H-NMR : Assign peaks using 2D COSY and NOESY to identify coupling between the ethyl group (δ ~1.2–1.5 ppm) and hydroxymethyl protons (δ ~3.5–4.0 ppm) .
    • ¹³C-NMR : Distinguish between diastereomers by analyzing chemical shifts of the indazole C3 carbon (δ ~150–160 ppm) .

Advanced: What strategies address contradictions in reported biological activity data for tetrahydroindazole derivatives?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. To mitigate:

  • Standardized Assays : Use enzyme inhibition assays (e.g., HMG-CoA reductase) with purified proteins and controlled cofactor concentrations .
  • Structure-Activity Relationship (SAR) Studies : Compare activity of the methanol derivative with its carboxylic acid analog (e.g., 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid) to evaluate the hydroxymethyl group’s role .
  • Meta-Analysis : Cross-reference data from multiple studies, noting differences in cell lines (e.g., HEP-G2 vs. HeLa) or incubation times .

Advanced: How can computational modeling predict the interaction of this compound with biological targets like bromodomains?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the hydroxymethyl group and conserved water networks in bromodomain binding pockets .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories, focusing on hydrogen bonds between the hydroxymethyl oxygen and residues like Asn140 (BET family) .
  • Free Energy Calculations : Apply MM/GBSA to quantify binding affinity changes when substituting the ethyl group with bulkier alkyl chains .

Advanced: What experimental and analytical methods resolve enantiomeric purity issues in synthesis?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak AD-H columns with hexane/isopropanol gradients to separate enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-calculated spectra to assign absolute configuration .
  • Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclization to favor the desired enantiomer .

Advanced: How do solvent and pH conditions affect the stability of this compound?

Methodological Answer:

  • Stability Studies :
    • pH : The compound degrades in acidic conditions (pH < 4) via protonation of the indazole nitrogen, leading to ring-opening. Neutral or alkaline buffers (pH 7–9) enhance stability .
    • Solvent : Ethanol/water mixtures (70:30 v/v) prevent aggregation, while DMSO accelerates oxidation of the hydroxymethyl group .
  • Analytical Monitoring : Track degradation by LC-MS, identifying major byproducts like the ketone derivative (m/z +14) .

Advanced: What comparative studies validate the selectivity of this compound against related indazole derivatives?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., JAK2, CDK2) to identify off-target effects. Use IC₅₀ ratios to quantify selectivity .
  • Crystallographic Overlays : Superimpose structures of the methanol derivative and its methyl- or ethyl-carboxylate analogs to identify steric clashes in binding pockets .
  • Transcriptomics : Compare gene expression profiles in treated vs. untreated cells to uncover pathways uniquely modulated by the hydroxymethyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
Reactant of Route 2
(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

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